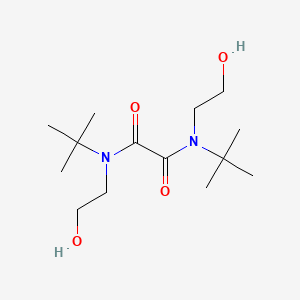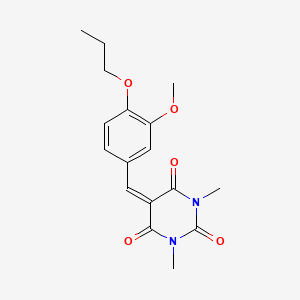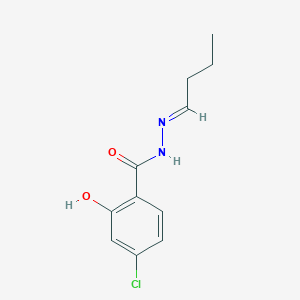
N,N'-di-tert-butyl-N,N'-bis(2-hydroxyethyl)ethanediamide
Vue d'ensemble
Description
N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide: is a chemical compound characterized by the presence of two tert-butyl groups and two hydroxyethyl groups attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide typically involves the reaction of N,N’-di-tert-butylethylenediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors equipped with temperature and pressure control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as distillation and recrystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are employed.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide finds applications in various scientific research fields, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide involves its ability to form stable complexes with metal ions through its amide and hydroxyethyl groups. These complexes can participate in various catalytic and coordination processes, influencing the reactivity and stability of the compound. The molecular targets include metal ions and enzymes, and the pathways involved are primarily related to coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
- N,N’-di-tert-butylethylenediamine
- N,N-bis(2-hydroxyethyl)-tert-butylamine
- N-tert-butyldiethanolamine
Comparison: N,N’-di-tert-butyl-N,N’-bis(2-hydroxyethyl)ethanediamide is unique due to the presence of both tert-butyl and hydroxyethyl groups, which impart distinct chemical properties and reactivity. Compared to N,N’-di-tert-butylethylenediamine, the additional hydroxyethyl groups enhance its solubility and potential for forming hydrogen bonds. In contrast, N,N-bis(2-hydroxyethyl)-tert-butylamine and N-tert-butyldiethanolamine lack the ethanediamide backbone, resulting in different chemical behavior and applications .
Propriétés
IUPAC Name |
N,N'-ditert-butyl-N,N'-bis(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-13(2,3)15(7-9-17)11(19)12(20)16(8-10-18)14(4,5)6/h17-18H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUOUDDPAZZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCO)C(=O)C(=O)N(CCO)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-CHLOROPHENYL)-5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4835869.png)


![butyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4835889.png)
![methyl 13-cyclopropyl-4-phenyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B4835897.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4835904.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4835920.png)
![2,2-dichloro-1-methyl-N'-[1-(4-propoxyphenyl)pentylidene]cyclopropanecarbohydrazide](/img/structure/B4835926.png)
methanone](/img/structure/B4835929.png)

![1-PHENYL-4-[2-(PROPANE-1-SULFONYL)BENZOYL]PIPERAZINE](/img/structure/B4835933.png)

![5-[(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4835962.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4835968.png)
